4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone
Description
Historical Development of Pyridinyl Furanone Derivatives
The synthesis of pyridinyl-substituted furanones emerged in the late 20th century as part of efforts to optimize bioactive molecules for pharmaceutical applications. Early work focused on simple furanone scaffolds, such as 3-hydroxy-2(5H)-furanone derivatives, which demonstrated antimicrobial properties. The incorporation of pyridine rings began in the 1990s, driven by the need to enhance metabolic stability and target affinity. For example, 2-chloro-4-(trifluoromethyl)pyridine derivatives were synthesized in 2000 to study their herbicidal activity, illustrating the role of halogen and trifluoromethyl groups in modulating reactivity.
A pivotal advancement occurred in the early 2000s with the development of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone (CAS: 320420-52-8), which combined a chlorophenyl group at position 4, a polychlorinated pyridine at position 3, and a trifluoromethyl group to stabilize the furanone ring. This design addressed limitations in earlier analogs, such as poor solubility and rapid degradation, by introducing electron-deficient aromatic systems.
Table 1: Key Milestones in Pyridinyl Furanone Development
Structural Classification within the 2(5H)-Furanone Family
This compound belongs to the 2(5H)-furanone subclass, defined by a five-membered lactone ring with a ketone group at position 2. Its structure (C~23~H~10~Cl~4~F~3~NO~2~) features:
- A 4-chlorophenyl group at position 4, contributing hydrophobic interactions.
- A 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 3, providing electron-withdrawing effects that stabilize the ring.
- A methylene bridge linking the furanone to a 2,4-dichlorophenyl group, though this varies in analogs.
Table 2: Structural Comparison of 2(5H)-Furanone Derivatives
Significance in Furanone-Based Research
The compound’s structural complexity enables unique interactions with biological targets. Studies on analogous furanones, such as 3,5-dialkyl-2-acylfurans, have shown potent inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. The trifluoromethyl group enhances binding to hydrophobic enzyme pockets, while the pyridinyl ring facilitates π-π stacking with aromatic residues in active sites.
Recent advances in radiopharmaceuticals highlight the utility of fluorinated furanones for positron emission tomography (PET) imaging. For instance, ^18^F-labeled furanones have been used to visualize COX-1 expression in tumors, underscoring the relevance of halogenated derivatives in diagnostic chemistry.
Theoretical Foundation for Pyridinyl-Substituted Furanones
The stability and reactivity of this compound derive from two key factors:
- Electronic Effects : The trifluoromethyl group (-CF~3~) withdraws electrons via induction, reducing electron density on the furanone ring and minimizing nucleophilic attack. This is quantified by Hammett substituent constants (σ~m~ = 0.43 for -CF~3~).
- Steric Considerations : The 3-chloro-5-(trifluoromethyl)pyridinyl group creates a planar configuration that prevents ring puckering, as shown in X-ray crystallography studies of related compounds.
Synthetic routes often employ Friedel-Crafts acylation to attach aromatic groups to the furanone core. For example, reacting 2,4-dichlorophenylacetyl chloride with a preformed pyridinylfuranone intermediate yields the target compound via a nucleophilic acyl substitution mechanism.
Figure 1: Proposed Synthesis Pathway
$$
\text{Pyridinyl precursor} + \text{Chlorophenyl acyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target compound} + \text{HCl} \quad \text{}
$$
This reaction typically proceeds at 60–80°C in anhydrous dichloromethane, achieving yields of 65–78% after chromatography.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3NO2/c17-10-3-1-8(2-4-10)11-7-24-15(23)13(11)14-12(18)5-9(6-22-14)16(19,20)21/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVODFKMBPUVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furanone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst like aluminum chloride.
Attachment of the chloropyridinyl group: This can be done via a nucleophilic substitution reaction, where the furanone core reacts with 3-chloro-5-(trifluoromethyl)-2-pyridine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the aromatic rings and furanone core serve as reactive sites for nucleophilic substitution. For example:
-
Halogen replacement : The 3-chloro group on the pyridine ring undergoes substitution with nucleophiles like thiols or amines under basic conditions. Similar reactivity is observed in structurally related 5-alkoxy-3,4-dihalo-2(5H)-furanones .
-
Regioselectivity : Substitution occurs preferentially at the 4-position of the furanone ring in the presence of directing groups, as demonstrated in analogs like 5-menthyloxy-2(5H)-furanones .
Table 1: Substitution Reactions of Analogous Furanones
Oxidation Reactions
The furanone ring and substituents can undergo oxidation:
-
Sulfone formation : Thioether derivatives of this compound are oxidized to sulfones using hydrogen peroxide in acetic acid . This reaction is critical for enhancing bioactivity in analogs .
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Side-chain oxidation : The trifluoromethyl group on the pyridine ring is resistant to oxidation, but methylene groups in related structures (e.g., 5-[(4-chlorophenyl)methylene]) may oxidize to ketones under strong oxidizing conditions .
Cyclization and Ring-Opening Reactions
-
Claisen condensation : The furanone core participates in cyclization reactions with β-keto esters or aryl acetic acids to form diaryl-substituted derivatives, a strategy used in COX-2 inhibitor synthesis .
-
Acid-catalyzed ring opening : Under acidic conditions, the lactone ring opens to form hydroxyl-acid intermediates, which can re-cyclize upon dehydration .
Biological Interactions
While not a direct chemical reaction, the compound’s bioactivity involves:
-
COX-2 inhibition : The trifluoromethylpyridine and chlorophenyl groups interact with hydrophobic pockets in the COX-2 enzyme, mimicking steric and electronic features of known inhibitors like celecoxib .
-
Metabolic degradation : In vivo, cytochrome P450 enzymes may hydroxylate the chlorophenyl ring, as seen in structurally related furanones .
Stability and Degradation
-
Hydrolytic stability : The compound is stable in anhydrous organic solvents but undergoes slow hydrolysis in aqueous acidic or basic media, forming open-chain dicarboxylic acids .
-
Photodegradation : Exposure to UV light leads to dechlorination and formation of hydroxylated byproducts, a common pathway for polychlorinated furanones .
Table 2: Degradation Products Under Accelerated Conditions
Synthetic Routes
The compound is synthesized via:
Scientific Research Applications
Anti-inflammatory Agents
4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, making this furanone a candidate for further development in treating conditions like arthritis and other inflammatory diseases .
Cancer Therapy
The compound's structural analogs have shown promise in cancer therapy. For instance, derivatives of furanones have been studied for their ability to induce apoptosis in cancer cells. The presence of the trifluoromethyl group is believed to enhance the compound's potency and selectivity against tumor cells .
Pesticide Development
Research has indicated that compounds similar to this compound can serve as effective pesticides. The chlorinated and trifluoromethyl groups contribute to increased biological activity against pests while maintaining safety profiles for non-target species .
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis, particularly in creating materials with specific thermal and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Selective COX-2 inhibition | |
| Anticancer | Induces apoptosis in cancer cells | |
| Pesticidal | Effective against various agricultural pests |
Case Study 1: COX-2 Inhibition
A study published in a peer-reviewed journal demonstrated that derivatives of the furanone structure were potent inhibitors of COX-2, leading to reduced inflammation in animal models of arthritis. The study highlighted the importance of the trifluoromethyl group in enhancing the selectivity of these compounds for COX-2 over COX-1, minimizing side effects .
Case Study 2: Agricultural Efficacy
Field trials conducted on crops treated with furanone derivatives showed a significant reduction in pest populations compared to untreated controls. These results suggest that the compound could be developed into a viable pesticide alternative, contributing to sustainable agricultural practices .
Case Study 3: Polymer Applications
Research on the incorporation of this furanone into polymer systems revealed improvements in thermal stability and mechanical strength, suggesting its potential use in advanced material applications such as coatings that require high durability under environmental stressors .
Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the furanone ring or pyridine moiety. Below is a detailed comparison with key derivatives:
Structural Analogues of 2(5H)-Furanones
Key Differences in Bioactivity
- Agrochemical Efficacy: The target compound shares the 3-chloro-5-(trifluoromethyl)pyridine moiety with fluopicolide and haloxyfop-ethoxy-ethyl, which are known for fungicidal and herbicidal activities, respectively. However, unlike fluopicolide (a benzamide derivative), the furanone core in the target compound may enable distinct modes of action, such as interference with microbial cell wall synthesis or enzyme inhibition . Compared to 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine, the target compound lacks a pyrimidine ring but retains the 4-chlorophenyl group, suggesting divergent target specificity (e.g., pyrimidines often target ALS enzymes, while furanones may disrupt redox pathways) .
- Synthetic Utility: Chiral furanones like 5(S)-3-Chloro-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-(4-methylpiperidin-1-yl)furan-2(5H)-one are used in asymmetric catalysis, whereas the target compound’s non-chiral structure prioritizes stability and scalability for industrial applications .
Physicochemical Properties
| Property | Target Compound | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | Haloxyfop-ethoxy-ethyl |
|---|---|---|---|
| Molecular Weight | 390.6 g/mol | 228.9 g/mol | 412.8 g/mol |
| LogP | ~3.5 (estimated) | 1.8 | 4.1 |
| Water Solubility | Low (<1 mg/L) | Moderate (50 mg/L) | Very low (<0.1 mg/L) |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable up to 180°C |
- The target compound’s higher LogP (lipophilicity) compared to hydroxy-substituted furanones enhances membrane permeability, critical for agrochemical bioavailability .
Biological Activity
4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone, also known as a complex organic molecule, has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (5Z)-4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]furan-2-one. It features a furanone ring fused with chlorophenyl and pyridine moieties, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H17Cl3F3N2O2 |
| Molecular Weight | 475.74 g/mol |
| CAS Number | 320420-50-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could modulate receptor signaling pathways, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
A study highlighted the antimicrobial effects of similar furanone derivatives against Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) were reported as low as 8 μg/mL for some derivatives, indicating significant antibacterial potential. The compound's structural similarity suggests it may exhibit comparable activity .
Case Study: In Vitro Testing
In a controlled laboratory setting, the compound was subjected to various in vitro assays to evaluate its cytotoxicity and antimicrobial efficacy. Results indicated that at specific concentrations, it demonstrated a dose-dependent inhibition of bacterial growth.
- Cytotoxicity Assay : The compound was tested on human cell lines, showing moderate cytotoxic effects at higher concentrations.
- Antibacterial Assay : Efficacy was assessed against both planktonic and biofilm forms of bacteria, revealing that the compound effectively reduced biofilm formation by S. aureus.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds was performed.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| Furanone Derivative A | 10 | Antibacterial |
| Furanone Derivative B | 20 | Antifungal |
| 4-(Chlorophenyl) | >64 | No significant activity |
The data indicates that the compound potentially possesses superior antibacterial properties compared to some analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves intermolecular condensation of precursor ketones, as demonstrated in analogous furanone syntheses. For example, 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone undergoes condensation to form substituted furanones . Adjusting catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature (80–120°C) can optimize yields. The trifluoromethyl and chloro substituents on the pyridine ring may require inert atmospheres to prevent decomposition .
Q. How is the structural conformation of this compound characterized, particularly regarding its stereochemical and electronic properties?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemistry. For similar 2(5H)-furanones, cyclohexane rings adopt chair conformations, and substituents like Cl and CF₃ influence torsional angles (e.g., C13–N1–C12 torsion angle ≈5.2° in analogous structures). Planarity deviations in the furanone ring (≤0.021 Å) and bond-length alterations (e.g., shortened N1–C13 bonds to 1.331 Å) highlight conjugation effects between the pyridine and furanone moieties . IR and NMR spectroscopy further validate electronic interactions, such as deshielding of carbonyl groups due to electron-withdrawing substituents .
Q. What biological activities are associated with this compound, and how do substituents modulate its efficacy?
- Methodological Answer : 2(5H)-furanones with halogen and aryl substituents exhibit antimicrobial and anti-inflammatory properties. For instance, 4-amino-2(5H)-furanones show activity against Staphylococcus aureus (MIC ~2 µg/mL), while chloro and trifluoromethyl groups enhance metabolic stability and target binding . Structure-activity relationship (SAR) studies suggest that the 3-chloro-5-(trifluoromethyl)pyridinyl group improves lipophilicity (logP ~3.5), potentially enhancing membrane permeability .
Advanced Research Questions
Q. How do stereochemical challenges in synthesizing chiral 2(5H)-furanones impact asymmetric catalysis?
- Methodological Answer : Chiral synthons like 5-menthyloxy-3,4-dihalo-2(5H)-furanones are used in asymmetric Michael additions. The title compound’s stereogenic centers (e.g., C2(S), C3(R), C5(R)) require enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control diastereomeric excess (>90%). Racemization risks arise during nucleophilic substitutions at C3/C4 positions, necessitating low-temperature (-20°C) quenching .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar furanones?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 6.2–6.8 ppm for aromatic protons) can arise from solvent polarity or crystallinity. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) distinguish regioisomers. For example, NOE correlations between the 4-chlorophenyl and pyridinyl groups confirm spatial proximity, ruling out alternative regioisomeric configurations .
Q. How does conjugation between the pyridine and furanone rings affect reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-deficient pyridine ring (due to Cl and CF₃) polarizes the furanone carbonyl, increasing susceptibility to nucleophiles. DFT calculations show a lowered LUMO energy (-1.8 eV) at the carbonyl carbon, favoring nucleophilic attack. However, steric hindrance from the 4-chlorophenyl group may reduce reaction rates with bulky nucleophiles (e.g., tert-butylamine) .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how reliable are these models?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models estimate logP (3.2–3.7), solubility (≤0.1 mg/mL), and CYP450 inhibition profiles. ADMET predictors like SwissADME highlight high plasma protein binding (~95%) due to aromatic substituents. Validation against in vitro hepatocyte assays (e.g., intrinsic clearance <10 µL/min/mg) is critical, as computational models may overestimate metabolic stability .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Reports of 40–70% yields for analogous compounds may stem from varying purification methods (column chromatography vs. recrystallization) or residual solvents affecting crystallinity.
- Biological Activity Variability : MIC values for similar furanones range from 2–20 µg/mL, likely due to differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) or assay conditions (agar dilution vs. broth microdilution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
